Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its various biological activities, including anti-inflammatory and anti-oxidative properties .
Mechanism of Action
Target of Action
“Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” primarily targets the AP-1 mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
The compound interacts with its target by blocking the AP-1 mediated luciferase activity . This implies that it has an anti-inflammatory function, as AP-1 is involved in cellular processes such as differentiation, proliferation, and apoptosis .
Biochemical Pathways
The compound affects the AP-1 pathway, which plays a crucial role in the regulation of inflammatory responses . By blocking AP-1 activity, it can potentially modulate the downstream effects of this pathway, including the expression of pro-inflammatory genes .
Pharmacokinetics
The compound’s molecular weight (16716) and predicted properties such as melting point (1383-1392 °C), boiling point (3074±350 °C), and density (1227±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory function . By blocking AP-1 activity, it can potentially reduce the expression of pro-inflammatory genes and thus mitigate inflammatory responses .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that this compound is derived from Cordyceps bassiana, a species known for its anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities
Cellular Effects
It is known to target and block AP-1-mediated luciferase activity, implying it has an anti-inflammatory function .
Molecular Mechanism
It is known to exert its effects at the molecular level by blocking AP-1-mediated luciferase activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Studied for its anti-inflammatory and anti-oxidative properties, making it a candidate for drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester
Uniqueness
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its acid and amide counterparts. This uniqueness makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
methyl 1-methyl-6-oxopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXHEBJCBBMISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344505 | |
Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-89-9 | |
Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.